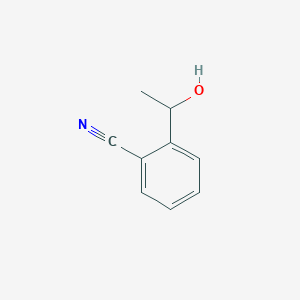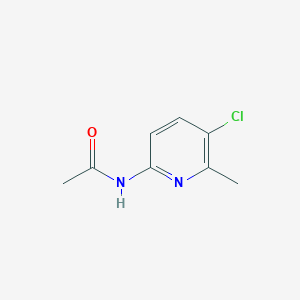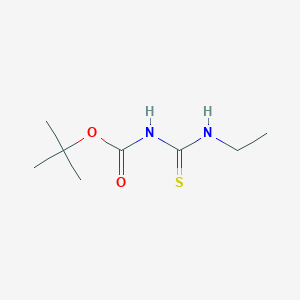
Omiloxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omiloxetine is a chemical compound that was developed as a selective serotonin reuptake inhibitor. It was initially investigated for its potential use as an antidepressant. The compound was developed by Ferrer Internacional, a Spanish pharmaceutical company, but its development was discontinued in 2005 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Omiloxetine involves several steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring and the introduction of the fluorophenyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Omiloxetine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of a ketone or an aldehyde, while reduction could lead to the formation of an alcohol.
Scientific Research Applications
Omiloxetine has been investigated for various scientific research applications, including:
Chemistry: As a model compound for studying selective serotonin reuptake inhibitors.
Biology: For understanding the role of serotonin in the brain and its impact on mood and behavior.
Medicine: As a potential treatment for depression and other mood disorders.
Industry: For the development of new antidepressant drugs and other therapeutic agents.
Mechanism of Action
Omiloxetine exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances its binding to postsynaptic receptors. The molecular targets of this compound include the serotonin transporter, which is responsible for the reuptake of serotonin into the presynaptic neuron .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression.
Duloxetine: A serotonin and norepinephrine reuptake inhibitor used to treat depression and anxiety.
Paroxetine: A selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Uniqueness
Omiloxetine is unique in its chemical structure, which includes a piperidine ring and two fluorophenyl groups. This structure is different from other selective serotonin reuptake inhibitors, which may contribute to its distinct pharmacological properties .
Properties
Molecular Formula |
C27H25F2NO4 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C27H25F2NO4/c28-21-5-1-18(2-6-21)24-11-12-30(15-25(31)19-3-7-22(29)8-4-19)14-20(24)16-32-23-9-10-26-27(13-23)34-17-33-26/h1-10,13,20,24H,11-12,14-17H2 |
InChI Key |
FAHGZANUNVVDFL-UHFFFAOYSA-N |
SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
Key on ui other cas no. |
176894-09-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


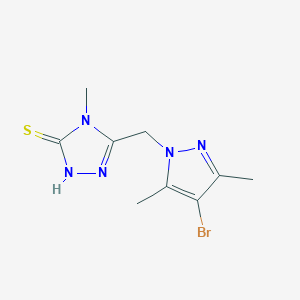
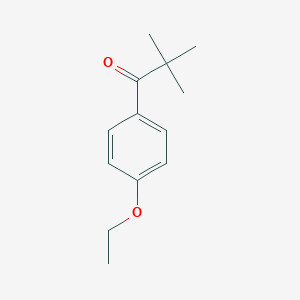

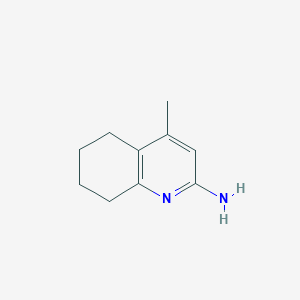
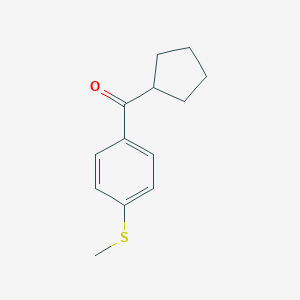
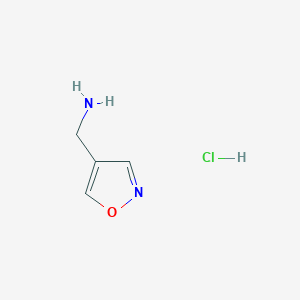
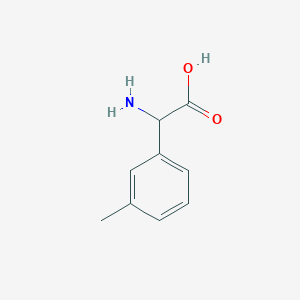
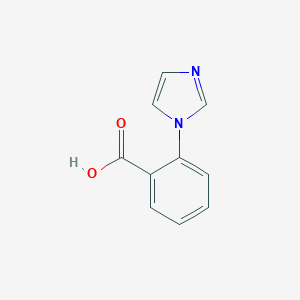
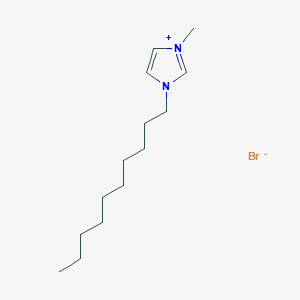
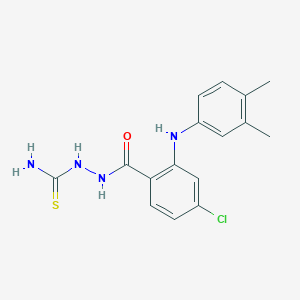
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
